2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound with a unique structure that includes both phthalazinone and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps. One common route starts with the preparation of the phthalazinone core, followed by the introduction of the isobutyl group and the acetamide moiety. The reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The final step usually involves the coupling of the phthalazinone derivative with the acetamide precursor under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Scientific Research Applications
2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: An intermediate used in the preparation of phthalazinone derivatives.
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: A compound with a similar phthalazinone core.
Uniqueness
What sets 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)14-26-23(29)19-7-5-4-6-18(19)20(25-26)12-22(28)24-13-21(27)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,24,28) |
InChI Key |
FRJZALQEPYTKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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